(2R,5S)-5-Ethylpiperidine-2-carboxylic acid
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Overview
Description
(2R,5S)-5-Ethylpiperidine-2-carboxylic acid is a chiral piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,5S)-5-Ethylpiperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Mannich reaction, which involves the condensation of an aldehyde, an amine, and a ketone. For instance, a three-component reaction between 5-bromopentanal, p-anisidine, and acetone catalyzed by proline can lead to the formation of substituted piperidine derivatives .
Industrial Production Methods: Industrial production methods often involve the use of high-pressure reactors and catalysts to ensure high yield and purity. The process may include steps like hydrogenation, cyclization, and purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (2R,5S)-5-Ethylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents like PCC (Pyridinium chlorochromate) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R,5S)-5-Ethylpiperidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R,5S)-5-Ethylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
(2R,5S)-Ethyl 5-(benzyloxyamino)piperidine-2-carboxylate: An impurity of Avibactam, a non-β lactam β-lactamase inhibitor.
5-Amino-pyrazoles: Used in the synthesis of heterocyclic compounds with diverse biological activities.
Uniqueness: (2R,5S)-5-Ethylpiperidine-2-carboxylic acid is unique due to its specific chiral configuration and the presence of an ethyl group at the 5-position, which can influence its reactivity and biological activity.
Properties
CAS No. |
322471-96-5 |
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Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(2R,5S)-5-ethylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-6-3-4-7(8(10)11)9-5-6/h6-7,9H,2-5H2,1H3,(H,10,11)/t6-,7+/m0/s1 |
InChI Key |
VUXDCBPGTJLQFW-NKWVEPMBSA-N |
Isomeric SMILES |
CC[C@H]1CC[C@@H](NC1)C(=O)O |
Canonical SMILES |
CCC1CCC(NC1)C(=O)O |
Origin of Product |
United States |
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